molecular formula C7H6BrN3 B12937374 8-Bromoimidazo[1,2-a]pyridin-6-amine

8-Bromoimidazo[1,2-a]pyridin-6-amine

Cat. No.: B12937374
M. Wt: 212.05 g/mol
InChI Key: AASTYWUPDMRYSB-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 8th position and an amine group at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-a]pyridin-6-amine typically involves the cyclization of α-bromoketones with 2-aminopyridines. One common method includes the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) promoting the reaction under mild, metal-free conditions . Another approach involves a one-pot tandem cyclization and bromination in ethyl acetate, where TBHP alone is used to facilitate the reaction without the need for a base .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, considering the availability of reagents and the simplicity of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 8-Bromoimidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The imidazo-pyridine ring system can be further functionalized through cyclization reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or TBHP can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

8-Bromoimidazo[1,2-a]pyridin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromoimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For instance, in anticancer research, it may inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but without the bromine atom.

    8-Chloroimidazo[1,2-a]pyridin-6-amine: Another analog with a chlorine atom instead of bromine.

    2-Ethyl-6-chloroimidazo[1,2-a]pyridine: A derivative with ethyl and chlorine substituents.

Uniqueness: 8-Bromoimidazo[1,2-a]pyridin-6-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications.

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

8-bromoimidazo[1,2-a]pyridin-6-amine

InChI

InChI=1S/C7H6BrN3/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H,9H2

InChI Key

AASTYWUPDMRYSB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)N

Origin of Product

United States

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